molecular formula C21H20ClN9S B10895904 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10895904
M. Wt: 466.0 g/mol
InChI Key: HWHCJKOVSOOKMP-UHFFFAOYSA-N
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Description

2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, including the formation of the cyclopropyl ring, the triazole ring, and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. Each step requires specific reagents and conditions to ensure the correct formation of the desired product. Common reagents used in these reactions include chlorophenyl derivatives, ethylating agents, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol or amine. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It can be used to study the effects of specific functional groups on biological systems or as a probe to investigate biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with similar structures, such as:

  • 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H20ClN9S

Molecular Weight

466.0 g/mol

IUPAC Name

4-[[5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H20ClN9S/c1-3-30-20(15-8-14(15)12-4-6-13(22)7-5-12)26-27-21(30)32-10-17-25-19-16-9-24-29(2)18(16)23-11-31(19)28-17/h4-7,9,11,14-15H,3,8,10H2,1-2H3

InChI Key

HWHCJKOVSOOKMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NN3C=NC4=C(C3=N2)C=NN4C)C5CC5C6=CC=C(C=C6)Cl

Origin of Product

United States

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